Home > Products > Screening Compounds P107911 > Azelastine/fluticasone propionate
Azelastine/fluticasone propionate - 1417803-89-4

Azelastine/fluticasone propionate

Catalog Number: EVT-1576164
CAS Number: 1417803-89-4
Molecular Formula: C47H56Cl2F3N3O6S
Molecular Weight: 918.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Azelastine and fluticasone propionate are two pharmacologically active compounds often used in combination for treating allergic rhinitis and other respiratory conditions. Azelastine is an antihistamine that inhibits the H1 receptor, while fluticasone propionate is a corticosteroid that reduces inflammation. This combination enhances therapeutic efficacy by addressing both the allergic response and the inflammatory component of nasal congestion.

Source and Classification
  • Azelastine: A selective histamine H1 receptor antagonist, azelastine is classified as a second-generation antihistamine, which minimizes sedation compared to first-generation antihistamines.
  • Fluticasone Propionate: This compound belongs to the class of synthetic corticosteroids and is primarily used for its anti-inflammatory properties.
Synthesis Analysis

The synthesis of azelastine/fluticasone propionate typically involves several steps, focusing on creating a stable formulation suitable for nasal delivery. The method described in a patent outlines the preparation of a nasal spray:

  1. Preparation of Fluticasone Propionate Solution:
    • Mix polyethylene glycol 400 with benzyl carbinol.
    • Add fluticasone propionate and stir to achieve clarity.
  2. Preparation of Azelastine Solution:
    • Dissolve azelastine hydrochloride, Tween 80, and benzalkonium chloride in an aqueous medium.
  3. Combining Solutions:
    • The fluticasone propionate solution is introduced into the azelastine solution under agitation to form a crystallite suspension.
  4. Final Formulation:
    • After mixing with dextrose anhydrous and sodium acetate, the final suspension is filled into nasal spray bottles for distribution .

This method emphasizes the importance of maintaining stability and bioavailability of both components during formulation.

Molecular Structure Analysis

Structure

  • Azelastine: The molecular formula is C22_{22}H24_{24}ClN3_{3}O, featuring a biphenyl structure with a piperidine ring.
  • Fluticasone Propionate: Its molecular formula is C22_{22}H27_{27}F3_{3}O5_{5}S, characterized by a steroid backbone with fluorinated groups.

Data

  • Molecular Weight:
    • Azelastine: Approximately 373.89 g/mol.
    • Fluticasone Propionate: Approximately 500.59 g/mol.
Chemical Reactions Analysis

The primary chemical reactions involved in the synthesis of azelastine/fluticasone propionate are dissolution and crystallization processes. The interaction between azelastine hydrochloride and fluticasone propionate in solution leads to the formation of an effective nasal spray formulation. The stability of these compounds in aqueous solutions is critical for their efficacy and shelf-life.

Mechanism of Action

Process

  • Azelastine: It binds to H1 receptors on effector cells, preventing histamine release, thereby alleviating symptoms such as sneezing and itching.
  • Fluticasone Propionate: Acts by inhibiting multiple inflammatory pathways, including the suppression of pro-inflammatory cytokines and mediators, leading to reduced nasal inflammation.

Data

Studies have shown that this combination can significantly enhance bioavailability compared to individual treatments, optimizing therapeutic effects in patients with allergic rhinitis .

Physical and Chemical Properties Analysis

Physical Properties

  • Azelastine:
    • Appearance: White crystalline powder.
    • Solubility: Soluble in ethanol; slightly soluble in water.
  • Fluticasone Propionate:
    • Appearance: White to off-white powder.
    • Solubility: Practically insoluble in water but soluble in organic solvents like methanol.

Chemical Properties

Both compounds exhibit stability under various pH conditions but require careful formulation to maintain their efficacy over time. Their interactions with excipients during formulation can influence their release profiles and bioavailability.

Applications

The primary application of azelastine/fluticasone propionate is in the treatment of allergic rhinitis, where it provides symptomatic relief from nasal congestion, sneezing, and itching. Additionally, this combination has been explored for use in other respiratory conditions such as asthma due to its anti-inflammatory properties. Clinical studies indicate that patients using this combination experience improved outcomes compared to those using monotherapy .

Introduction to Azelastine/Fluticasone Propionate Combination Therapy

Historical Development of Intranasal Antihistamine-Corticosteroid Synergy

The conceptual foundation for combining intranasal antihistamines and corticosteroids emerged from clinical observations of AR's complex inflammatory cascade, which involves both immediate-phase histamine-mediated responses and late-phase cellular inflammation. Prior to combination formulations, clinicians empirically prescribed separate antihistamine and corticosteroid nasal sprays, though adherence was suboptimal due to multiple dosing regimens. The scientific validation of synergy began with a landmark 2008 proof-of-concept study demonstrating that concomitant administration of commercial azelastine and fluticasone nasal sprays significantly outperformed either agent alone in improving Total Nasal Symptom Scores (TNSS) in seasonal AR patients (37.9% improvement vs. 27.1% for FP and 24.8% for AZE; p<0.05) [3]. This clinical synergy prompted the development of a single-device formulation, culminating in a 2010 double-blind trial confirming the FDC's superiority: TNSS improvement with AZE/FP (28.4%) significantly exceeded both AZE (16.4%) and FP (20.4%) monotherapies (p≤0.003) [6]. Regulatory approval followed, establishing MP-AzeFlu as the first FDC intranasal therapy specifically engineered to exploit the complementary mechanisms of an H1-antagonist and corticosteroid, with subsequent guidelines endorsing its use when monotherapy proves insufficient [1].

Pharmacological Rationale for Fixed-Dose Combination Therapy

The therapeutic superiority of the AZE/FP combination stems from its dual-pathway intervention against AR's immunopathology at molecular, cellular, and tissue levels:

  • Histamine Blockade and Receptor Modulation: Azelastine hydrochloride, a second-generation H1-receptor antagonist, competitively inhibits histamine binding at H1 receptors, preventing histamine-induced increases in vascular permeability, vasodilation, and sensory nerve activation responsible for rhinorrhea, congestion, and pruritus. Beyond receptor antagonism, azelastine exhibits additional anti-inflammatory properties including inhibition of leukotriene C4 synthesis, reduced expression of adhesion molecules (ICAM-1, VCAM-1), and suppression of inflammatory cytokine production (IL-4, IL-5, IL-6, IL-8, IL-13, TNF-α) from mast cells, basophils, and eosinophils [1] [8].

  • Glucocorticoid-Mediated Anti-Inflammation: Fluticasone propionate, a potent synthetic corticosteroid, exerts broad anti-inflammatory effects via genomic and non-genomic mechanisms. After binding cytosolic glucocorticoid receptors, the FP-receptor complex translocates to the nucleus, modulating gene transcription to suppress multiple inflammatory pathways. This results in downregulation of pro-inflammatory cytokines (IL-3, IL-4, IL-5, IL-9, IL-13, GM-CSF), inhibition of inflammatory cell recruitment (eosinophils, mast cells, T-lymphocytes), and reduced mucosal edema through vascular stabilization [1] [8].

Table 1: Complementary Mechanisms of Action in AZE/FP Combination Therapy

Pharmacological TargetAzelastine Hydrochloride ContributionsFluticasone Propionate ContributionsSynergistic Outcomes
Histamine PathwayDirect H1-receptor blockade within minutesReduced mast cell numbers and reactivityRapid symptom relief with sustained histamine control
Inflammatory MediatorsInhibition of leukotrienes, PAF, tryptaseSuppression of cytokine/chemokine productionComprehensive mediator inhibition across inflammatory cascade
Cellular RecruitmentReduced eosinophil chemotaxis and adhesion molecule expressionInhibition of Th2 cell differentiation and eosinophil survivalMarked reduction in tissue eosinophilia
Gene Expression ProfileModest modulation (5 genes in nasal mucosa)Extensive modulation (206 genes in nasal mucosa)Balanced immunomodulation with fewer genomic changes (16 genes) than FP alone [8]

The synergistic relationship transcends simple additive effects. NanoString nCounter immune profiling of nasal mucosa samples revealed that while FP monotherapy significantly altered expression of 206 immune-related genes (182 downregulated, 24 upregulated) and AZE affected only five genes, the combination produced a more focused modulation of 16 genes (10 downregulated, six upregulated) [8]. This suggests AZE may temper FP's extensive immunosuppressive effects while maintaining clinical efficacy—a therapeutic advantage potentially reducing local adverse effects. Importantly, pharmacokinetic studies confirmed no drug-drug interactions between AZE and FP, with bioavailability of AZE remaining similar whether administered alone or in combination, while FP bioavailability actually increased in the FDC formulation [1].

Global Prevalence of Allergic Rhinitis and Therapeutic Gaps

Allergic rhinitis constitutes a global health epidemic with escalating prevalence, particularly in rapidly industrializing nations. Current data indicates AR affects approximately 5% of children by age 3, increasing to 8.5% among 6-7 year-olds and 14.6% in 13-14 year-olds, reaching 11.8-46% in adults aged 20-44 [2]. Significant gender-specific patterns exist: before puberty, males exhibit higher prevalence (male-female ratio 1.21), while post-puberty, females are more affected (ratio 0.90) [2]. The Asia-Pacific region demonstrates particularly high disease burden, with patients experiencing symptoms up to 298 days annually due to perennial allergens [1]. This unrelenting disease course generates substantial socioeconomic impacts:

  • Economic Burden: Annual per-patient direct costs in eight Asia-Pacific countries range from USD $108 to $1,010, with total costs (including productivity losses) reaching $184-$1,189 [1] [5]. Work productivity loss contributes disproportionately (82.8%) to overall costs in AR patients, averaging USD $1,378 annually [1]. In the United States, AR-related costs escalated from $6.1 billion in 2000 to $11.2 billion in 2005, exceeding costs for diabetes, coronary heart disease, and asthma [5].

  • Therapeutic Gaps: Despite numerous available therapies—spanning 28 prescription medications and over 35 OTC drugs across multiple classes—patient dissatisfaction remains high. Only 42% of AR patients report well-controlled symptoms [1]. Key treatment barriers include underdiagnosis, undertreatment, variable adherence to guidelines among general practitioners, and patient non-adherence due to inadequate efficacy, undesirable side effects, or lack of sustained symptom relief [1] [7]. The clinical consequences are significant: approximately 71% of patients experience persistent AR, with nasal congestion and itchy nose proving particularly refractory to conventional therapies [1] [5]. Even with guideline-recommended first-line therapies like intranasal corticosteroids (INCS), symptoms frequently remain uncontrolled, creating a compelling need for advanced therapeutic options like FDC combinations.

Table 2: Economic and Quality of Life Impact of Allergic Rhinitis

Impact DimensionKey StatisticsRegional Variations
Work Productivity Loss32% in AR patients; Major contributor (82.8%) to overall costs in Asia-Pacific [1]Higher presenteeism in Asia vs. absenteeism in Western countries
Healthcare Utilization17.8% visited GP, 29.1% visited specialist within 4 weeks (Asia-Pacific) [1]Higher specialist utilization in urban centers with specialist access
Cognitive Impairment80% report difficulty sleeping; 62% report significant daily life impact [5]Pediatric exam scores decline during pollen seasons in affected regions
Global Cost BurdenUS total: $11.2 billion (2005); >$600/employee annual productivity decrease [5]Per-patient costs: $108-$1,010 (direct); $184-$1,189 (total) in Asia [1]

A Delphi panel study of global AR experts revealed significant discrepancies between guideline recommendations and real-world practice, particularly regarding treatment selection and classification systems [7]. While guidelines recommend INCS as first-line for moderate-severe AR, many specialists utilize second-generation oral antihistamines as initial therapy, reflecting practical challenges in implementation. Furthermore, despite ARIA guideline recommendations for FDC use when monotherapy fails or in persistent moderate-severe AR, actual adoption varies considerably across healthcare systems [1] [7]. This evidence-practice gap, compounded by AR's high prevalence and substantial disease burden, underscores the importance of optimized therapeutic strategies like MP-AzeFlu that address both immediate symptom relief and sustained inflammatory control.

Properties

CAS Number

1417803-89-4

Product Name

Azelastine/fluticasone propionate

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;hydrochloride

Molecular Formula

C47H56Cl2F3N3O6S

Molecular Weight

918.9 g/mol

InChI

InChI=1S/C25H31F3O5S.C22H24ClN3O.ClH/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;2-3,6-11,18H,4-5,12-15H2,1H3;1H/t13-,15+,16+,18+,19+,22+,23+,24+,25+;;/m1../s1

InChI Key

GEVMVZWOOIIINI-KTIJLCEXSA-N

SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl

Synonyms

MP29-02

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.